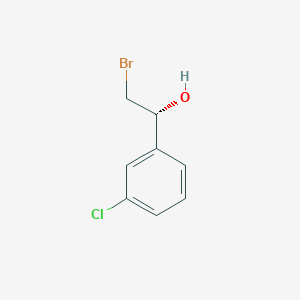

(R)-1-(3-Chlorophenyl)-2-bromoethanol

概述

描述

(R)-1-(3-Chlorophenyl)-2-bromoethanol is a chemical compound that has been extensively studied for its potential use in scientific research. It is a chiral compound, meaning that it has two mirror-image forms, with the (R)-enantiomer being the active form. This compound has shown promise in a variety of applications, including as a reagent in organic synthesis, as a potential treatment for cancer, and as a tool for studying the mechanisms of certain biological processes.

作用机制

The mechanism of action of (R)-1-(3-Chlorophenyl)-2-bromoethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in cells. This can lead to the induction of apoptosis, as well as other cellular effects.

生化和生理效应

(R)-1-(3-Chlorophenyl)-2-bromoethanol has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, it has also been shown to inhibit the growth of certain bacteria and fungi. It may also have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

实验室实验的优点和局限性

One advantage of using (R)-1-(3-Chlorophenyl)-2-bromoethanol in lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to cancer research. Additionally, its chiral nature makes it a useful tool for studying the mechanisms of certain biological processes.

However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, particularly at high doses. Additionally, its synthesis can be complex and time-consuming, making it less practical for certain applications.

未来方向

There are many potential future directions for research involving (R)-1-(3-Chlorophenyl)-2-bromoethanol. One area of interest is its potential use in the development of new cancer treatments. Further research is needed to fully understand its mechanism of action and to optimize its effectiveness.

Another area of interest is its use as a tool for studying the mechanisms of certain biological processes. By synthesizing molecules that contain the (R)-bromoethyl group, researchers can gain insights into the ways that these molecules interact with cells and enzymes.

Overall, (R)-1-(3-Chlorophenyl)-2-bromoethanol is a promising compound with a variety of potential applications in scientific research. Further research is needed to fully understand its properties and to optimize its use in different contexts.

科学研究应用

(R)-1-(3-Chlorophenyl)-2-bromoethanol has been used in a variety of scientific research applications. One of its primary uses is as a reagent in organic synthesis, where it can be used to introduce the (R)-bromoethyl group into a variety of molecules. This can be useful in the development of new drugs or other bioactive compounds.

In addition to its use in organic synthesis, (R)-1-(3-Chlorophenyl)-2-bromoethanol has also been studied for its potential as a treatment for cancer. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.

属性

CAS 编号 |

174699-77-5 |

|---|---|

产品名称 |

(R)-1-(3-Chlorophenyl)-2-bromoethanol |

分子式 |

C8H8BrClO |

分子量 |

235.5 g/mol |

IUPAC 名称 |

(1R)-2-bromo-1-(3-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H8BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 |

InChI 键 |

SSQKRNANOICYRX-QMMMGPOBSA-N |

手性 SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CBr)O |

SMILES |

C1=CC(=CC(=C1)Cl)C(CBr)O |

规范 SMILES |

C1=CC(=CC(=C1)Cl)C(CBr)O |

同义词 |

(R)-(-)-2-broMo-1-(3'-chlorophenyl) ethanol |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)

![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)

![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)